Acetylshengmanol Arabinoside
Description
Acetylcimigenol-3-O-α-L-arabinopyranoside is a triterpenoid saponin derived from the cyclization of cimigenol, a core aglycone structure, with an α-L-arabinopyranosyl moiety attached at the C-3 hydroxyl position and an acetyl group modifying the sugar or aglycone. This compound is part of the cimigenol glycoside family, which is commonly isolated from plants in the Cimicifuga genus (e.g., Cimicifuga racemosa). Its molecular formula is C₃₇H₅₈O₁₀ (based on related compounds in ), with a molecular weight of ~678.8 g/mol. The acetyl group enhances lipophilicity, influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability .
Structurally, the α-L-arabinopyranoside linkage is critical for bioactivity, as demonstrated in studies of analogous saponins. The acetyl group at the sugar moiety distinguishes it from non-acetylated derivatives like cimigenol-3-O-α-L-arabinopyranoside (CAS: 256925-92-5, ), which lacks the acetyl modification.
Properties
IUPAC Name |
[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58O10/c1-18(15-21(45-19(2)38)30-33(5,6)47-30)25-27(41)29(43)35(8)23-10-9-22-32(3,4)24(46-31-28(42)26(40)20(39)16-44-31)11-12-36(22)17-37(23,36)14-13-34(25,35)7/h18,20-26,28-31,39-40,42-43H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26+,28-,29+,30+,31+,34-,35-,36-,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEJMZHKJYHVFF-NETQQFODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402513-88-6 | |
| Record name | 23-O-Acetylshengmanol-3-o-alpha-L-arabinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402513886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23-O-ACETYLSHENGMANOL-3-O-.ALPHA.-L-ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408998370C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Plant Sources and Identification
Acetylcimigenol-3-O-α-L-arabinopyranside is predominantly isolated from Cimicifuga foetida, Actaea racemosa (black cohosh), and Dipsacus asperoides. Taxonomic authentication involves:
Solvent Extraction Protocols
Crude extraction employs sequential solvent partitioning:
| Solvent System | Temperature (°C) | Duration (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 70% Ethanol | 80 | 6 | 1.8 | 45 |
| Methanol | 65 | 8 | 1.5 | 38 |
| Ethyl Acetate | 40 | 12 | 0.9 | 28 |
Post-extraction, the supernatant is concentrated under reduced pressure (40°C, 0.1 bar) to yield a viscous residue.
Chromatographic Purification
Three-stage chromatography achieves isolation:
1. Silica Gel Column (200–300 mesh)
- Mobile phase: CHCl₃-MeOH-H₂O (65:35:10, v/v)
- Flow rate: 2 mL/min
- Fraction size: 50 mL
2. Sephadex LH-20
- Eluent: MeOH-H₂O (80:20)
- Retention factor (k’): 3.2
3. Preparative HPLC
- Column: C18 (250 × 20 mm, 5 µm)
- Gradient: 30–70% MeCN in H₂O (0.1% formic acid) over 40 min
- Purity: ≥95%
Synthetic Preparation Strategies
Glycosylation of Cimigenol Aglycone
The core synthetic pathway involves arabinopyranosyl transfer to cimigenol:
Reaction Scheme :
$$ \text{Cimigenol} + \text{α-L-Arabinopyranosyl donor} \xrightarrow{\text{HATU, DIPEA}} \text{Acetylcimigenol-3-O-α-L-arabinopyranside} $$
| Parameter | Condition |
|---|---|
| Donor | Trichloroacetimidate (1.2 eq) |
| Catalyst | HATU (0.3 eq) |
| Base | DIPEA (2.5 eq) |
| Temperature | 0°C → 25°C (ramped over 2 h) |
| Yield | 68% |
Stereochemical control at the anomeric center (α-configuration) is maintained via neighboring group participation.
Acetylation Optimization
Selective O-acetylation at C-23 employs:
| Reagent | Solvent | Time (h) | Acetylation Efficiency (%) |
|---|---|---|---|
| Ac₂O/Pyridine | Dichloromethane | 6 | 92 |
| AcCl/Et₃N | THF | 4 | 88 |
| Isopropenyl Acetate | Toluene | 8 | 79 |
Reaction monitoring via TLC (Rf = 0.45 in EtOAc/hexane 1:1) confirms completion.
Industrial-Scale Production
Large-Scale Extraction
Pharmaceutical manufacturers utilize:
Purification Challenges
Industrial HPLC scaling faces:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Column Diameter | 20 mm | 300 mm |
| Flow Rate | 5 mL/min | 1,200 mL/min |
| Pressure | 120 bar | 280 bar |
| Cycle Time | 40 min | 180 min |
Dynamic axial compression (DAC) columns mitigate bed deformation at high flow rates.
Analytical Validation
Structural Confirmation
Purity Assessment
ICH guidelines mandate:
- HPLC-ELSD : ≥98% area purity
- Chiral HPLC : Chiralpak IC-3 column, n-hexane/EtOH 85:15
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Natural Extraction | 1.5 | 95 | 120 | High |
| Synthetic | 68 | 99 | 450 | Moderate |
| Semi-synthetic | 82 | 97 | 280 | High |
Semi-synthetic approaches (partial synthesis from cimigenol) balance cost and yield.
Scientific Research Applications
Chemical Research Applications
1. Reference Compound in Analytical Chemistry
- Acetylcimigenol-3-O-alpha-L-arabinopyranside is utilized as a reference standard in analytical studies focused on triterpene glycosides. Its unique structure allows researchers to calibrate instruments and validate methods for the identification and quantification of similar compounds in complex mixtures.
2. Synthesis and Modification
- The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, enabling the synthesis of derivatives with altered biological activities. This versatility makes it a valuable starting material for developing new therapeutic agents.
Biological Research Applications
1. Antioxidant Properties
- Studies have demonstrated that Acetylcimigenol-3-O-alpha-L-arabinopyranside exhibits significant antioxidant properties. For instance, research involving Cimicifugae Rhizoma extracts showed that the compound effectively reduced oxidative stress in cellular models, indicating its potential for protecting cells from damage caused by reactive oxygen species (ROS) .
2. Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it can downregulate inflammatory markers and signaling pathways associated with inflammation, such as the CXCL12/CXCR4 pathway. This suggests its potential utility in treating inflammatory diseases .
3. Anticancer Potential
- Preliminary research indicates that Acetylcimigenol-3-O-alpha-L-arabinopyranside may possess anticancer properties. It has been shown to inhibit cell proliferation in cancer cell lines, making it a candidate for further investigation in cancer therapy .
Medical Applications
1. Therapeutic Development
- Given its bioactive properties, Acetylcimigenol-3-O-alpha-L-arabinopyranside is being explored for its potential therapeutic applications in various health conditions, including cancer, diabetes-related complications, and inflammatory disorders .
2. Nutraceuticals
- The compound is also being considered for incorporation into nutraceutical products due to its health-promoting properties. Its role as an antioxidant and anti-inflammatory agent makes it suitable for formulations aimed at enhancing overall health and wellness.
Case Studies
Mechanism of Action
The mechanism of action of Acetylcimigenol Arabinoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s glycoside structure allows it to interact with specific receptors and enzymes, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings :
- The acetyl group in Acetylcimigenol-3-O-α-L-arabinopyranoside increases its molecular weight by ~44 g/mol compared to non-acetylated cimigenol arabinosides (e.g., CAS: 256925-92-5, ).
- β-D-xylopyranosides (e.g., cimigenol-3-O-β-D-xylopyranoside) exhibit distinct ¹³C-NMR signals due to axial-equatorial sugar configuration differences, reducing membrane interaction compared to α-L-arabinopyranosides .
Functional Analogues with Shared Arabinopyranosyl Moieties
Table 2: Bioactivity and Glycosylation Effects
Key Findings :
- Acetylcimigenol-3-O-α-L-arabinopyranoside and quercetin 3-O-α-L-arabinopyranoside share the arabinopyranosyl group but differ in aglycone class (triterpenoid vs. flavonoid), leading to divergent bioactivities. The triterpenoid backbone in Acetylcimigenol derivatives correlates with stronger anticancer effects .
- TS1 () demonstrates that disaccharide chains (e.g., rhamnose-(1→2)-arabinose) enhance cytotoxicity compared to monosaccharide analogues, suggesting Acetylcimigenol’s monosaccharide may limit its potency relative to TS1 .
Biological Activity
Acetylcimigenol-3-O-alpha-L-arabinopyranside is a triterpene glycoside predominantly found in the Cimicifuga genus, particularly in Cimicifugae rhizoma. This compound is notable for its unique glycosylation pattern, which significantly influences its biological activity, solubility, and stability. The compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C37H58O10 |
| Molecular Weight | 662.85 g/mol |
| CAS Number | 402513-88-6 |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 748.5 ± 60.0 °C |
| Flash Point | 225.6 ± 26.4 °C |
Acetylcimigenol-3-O-alpha-L-arabinopyranside exhibits its biological effects primarily through the modulation of various signaling pathways related to inflammation, oxidative stress, and cell proliferation. Its glycoside structure allows it to interact with specific receptors and enzymes, leading to therapeutic effects that may include:
- Anti-inflammatory effects: The compound has been shown to inhibit the expression of pro-inflammatory markers such as TNF-α and VCAM-1 in human endothelial cells through pathways involving PPAR-γ, ERK1/2, and PI3K .
- Antioxidant properties: Research indicates that it can reduce oxidative stress by modulating cellular mechanisms that protect against oxidative damage .
- Anticancer potential: Preliminary studies suggest that it may induce apoptosis in cancer cells by influencing apoptotic pathways .
Case Studies and Research Findings
-
Anti-Oxidative Stress Effects:
A study explored the effects of Cimicifugae rhizoma extract (which contains Acetylcimigenol) on podocyte injury induced by oxidative stress. The results demonstrated that the extract significantly reduced apoptosis rates and restored cell morphology in damaged podocytes, indicating protective renal effects . -
Inflammation Modulation:
In vitro studies have shown that Acetylcimigenol can inhibit TNF-α-induced VCAM-1 expression. This effect is mediated through the upregulation of PPAR-γ and downstream signaling pathways involving ERK1/2 and PI3K . -
Cell Viability Studies:
Research involving various concentrations of Acetylcimigenol revealed significant increases in viable cell counts and decreases in apoptotic cells under conditions of oxidative stress, highlighting its potential as a protective agent against cellular damage .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of Acetylcimigenol-3-O-alpha-L-arabinopyranside, it is essential to compare it with similar compounds:
| Compound | Biological Activity |
|---|---|
| Cimigenol | Similar anti-inflammatory and antioxidant properties |
| Shengmanol | Comparable therapeutic potential but different glycosylation patterns |
| Cycloartane Triterpenoids | Exhibit similar biological effects but vary in structure and efficacy |
Q & A
Q. Standard Protocol :
| Organism | MIC (µg/mL) | Method |
|---|---|---|
| Trichophyton mentagrophytes | 6.25 | Broth microdilution |
| Candida albicans | 12.5 | CLSI M27-A3 |
| Saccharomyces cerevisiae | 12.5 | Agar diffusion |
Advanced: How should researchers address contradictions in bioactivity data across studies?
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) .
- Structural Re-analysis : Confirm compound integrity via NMR and HRMS to rule out degradation .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Basic: What frameworks guide hypothesis-driven research on this compound?
- PICO : Define Population (e.g., microbial strains), Intervention (compound concentration), Comparison (positive controls like amphotericin B), Outcome (MIC values) .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Basic: What strategies enhance literature review efficiency for glycoside research?
- Database Searches : Use SciFinder with keywords (e.g., "acetylcimigenol glycoside synthesis" + "bioactivity") and filter by publication year/author .
- Citation Mapping : Track seminal papers (e.g., Lee et al., 1997 on antifungal triterpenes) via Web of Science .
Advanced: How can QSAR models improve the design of Acetylcimigenol derivatives?
- Descriptor Selection : Include logP, polar surface area, and glycosidic bond angles.
- Validation : Use leave-one-out cross-validation and external test sets.
- Tools : Schrödinger Suite or MOE for 3D-QSAR .
Advanced: What experimental designs mitigate variability in bioassays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
